![molecular formula C13H19NO B177217 4-(4-Methoxy-benzyl)-piperidine CAS No. 37581-26-3](/img/structure/B177217.png)
4-(4-Methoxy-benzyl)-piperidine
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Description
“4-(4-Methoxy-benzyl)-piperidine” is a chemical compound that is related to a class of compounds known as benzyl esters . It is functionally related to a benzyl alcohol . The 4-methoxybenzyl (PMB) ester, a related compound, is known as an inexpensive “workhorse” protecting group .
Synthesis Analysis
The synthesis of 4-(4-Methoxy-benzyl)-piperidine involves several steps. The PMB ester, a related compound, can be readily introduced in high yield under a number of mild reaction conditions . The PMB ester was first explored in the context of protecting amino acids for peptide synthesis . Power ultrasound efficiently facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .
Chemical Reactions Analysis
The PMB ester possesses excellent stability under many reaction conditions; therefore, it can be used in a variety of settings . When the removal of a PMB ester is desired, many orthogonal methods may be employed to induce cleavage . Power ultrasound efficiently facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .
Scientific Research Applications
Synthesis of Complex Compounds
The compound can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium (II)-p-cymene Complexes . These complexes have been studied for their cytotoxicity .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies. The complexes derived from the compound have shown efficacy in inhibiting cell growth against the NCI-H460, A549, and MDA-MB-231 lines .
Anti-inflammatory and Anti-cancer Properties
The compound has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential inhibitor of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
Synthesis of Curcumin Analogs
The compound has been used in the synthesis of curcumin analogs . A novel curcumin analog was synthesized by a three-step reaction, with the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine being the most efficient step .
Chemical Research
The compound is used in chemical research and is available from several suppliers for this purpose . It is used in the synthesis of a variety of other compounds .
Pharmaceutical Research
The compound is used in pharmaceutical research. It is used in the development of new drugs and therapies .
properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-4-2-11(3-5-13)10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFCHIMEOSLIGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395671 |
Source
|
Record name | 4-(4-Methoxy-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-benzyl)-piperidine | |
CAS RN |
37581-26-3 |
Source
|
Record name | 4-(4-Methoxy-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-methoxyphenyl)methyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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